5-Bromo-2-(bromomethyl)pyrimidine

Description

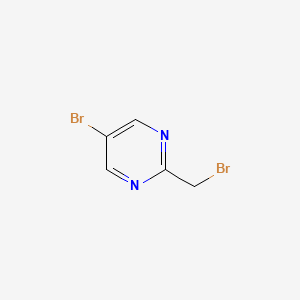

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-(bromomethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Br2N2/c6-1-5-8-2-4(7)3-9-5/h2-3H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMXJFKLSEGBBSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)CBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-2-(bromomethyl)pyrimidine: A Key Building Block in Modern Drug Discovery

This guide provides an in-depth exploration of 5-Bromo-2-(bromomethyl)pyrimidine, a pivotal reagent in contemporary medicinal chemistry. We will delve into its fundamental properties, synthesis, reactivity, and critical applications, with a particular focus on its role in the development of targeted protein degraders. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this versatile chemical entity.

Core Compound Identification and Properties

5-Bromo-2-(bromomethyl)pyrimidine is a disubstituted pyrimidine characterized by two reactive bromine atoms at distinct positions, bestowing upon it a unique chemical versatility. Its identity and key physicochemical properties are summarized below.

CAS Number : 1193116-74-3[1][2]

Molecular Formula : C₅H₄Br₂N₂[1]

Molecular Weight : 251.91 g/mol [1][2]

The compound's structure features a pyrimidine ring, a scaffold of immense importance in biological systems, substituted with a bromine atom on the ring and a bromomethyl group. This dual functionality is the cornerstone of its utility.

| Property | Value | Source(s) |

| Physical Form | White to off-white solid | |

| Melting Point | 55-57 °C | |

| Boiling Point | 252.0 ± 20.0 °C (Predicted) | |

| Density | 2.072 ± 0.06 g/cm³ (Predicted) | |

| Purity | ≥97% (Typical) | [2] |

| Storage Conditions | Inert atmosphere, 2-8°C | [2] |

| Solubility | Soluble in methanol and other organic solvents | [3] |

Synthesis and Mechanism of Formation

The most direct and industrially scalable synthesis of 5-Bromo-2-(bromomethyl)pyrimidine involves the radical bromination of its precursor, 5-bromo-2-methylpyrimidine. This reaction, a variation of the Wohl-Ziegler reaction, utilizes N-Bromosuccinimide (NBS) as the bromine source and a radical initiator.

Plausible Synthesis Route: Free-Radical Bromination

The transformation from 5-bromo-2-methylpyrimidine is achieved via a benzylic-type bromination. The methyl group at the 2-position of the pyrimidine ring is analogous to a benzylic position due to the stabilizing effect of the aromatic ring on the radical intermediate.

Sources

Chemical structure of 5-Bromo-2-(bromomethyl)pyrimidine

An In-depth Technical Guide to 5-Bromo-2-(bromomethyl)pyrimidine

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-Bromo-2-(bromomethyl)pyrimidine, a key heterocyclic building block for professionals in chemical research and drug development. We will delve into its chemical structure, physicochemical properties, reactivity, synthesis, and applications, grounded in established scientific principles and supported by authoritative references.

Introduction: The Strategic Importance of a Bifunctional Pyrimidine

5-Bromo-2-(bromomethyl)pyrimidine is a substituted pyrimidine that has garnered significant interest as a versatile synthetic intermediate. Its strategic value lies in its bifunctional nature: it possesses two distinct reactive sites with orthogonal reactivity. The pyrimidine core itself is a "privileged scaffold" in medicinal chemistry, appearing in a vast array of bioactive molecules and FDA-approved drugs.[1] The presence of two bromine atoms at different positions—one on an aliphatic carbon and one on the aromatic ring—allows for sequential and selective chemical modifications, making it an invaluable tool for constructing complex molecular architectures and generating libraries of compounds for drug discovery programs.

The bromomethyl group at the 2-position serves as a potent electrophile, ideal for introducing a wide range of functionalities via nucleophilic substitution. Concurrently, the bromo-substituent at the 5-position is a classic handle for modern cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This dual reactivity is central to its utility in fields ranging from the synthesis of complement factor D inhibitors for treating autoimmune diseases to the development of novel anti-tumor agents.[2]

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's properties is fundamental to its application in research and development.

Table 1: Core Chemical Identifiers for 5-Bromo-2-(bromomethyl)pyrimidine

| Identifier | Value | Source |

| CAS Number | 1193116-74-3 | [3][4] |

| Molecular Formula | C₅H₄Br₂N₂ | [3][5] |

| Molecular Weight | 251.91 g/mol | [3][4][5] |

| IUPAC Name | 5-bromo-2-(bromomethyl)pyrimidine | |

| InChI Key | BMXJFKLSEGBBSJ-UHFFFAOYSA-N | [6] |

| SMILES | BrCC1=NC=C(Br)C=N1 | [6] |

The physical properties of this compound dictate its handling, storage, and reaction conditions. It is typically a white to off-white solid at room temperature.[3]

Table 2: Key Physicochemical Properties

| Property | Value | Source |

| Melting Point | 55-57 °C | [3] |

| Boiling Point (Predicted) | 252.0 ± 20.0 °C | [3] |

| Density (Predicted) | 2.072 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | -1.11 ± 0.22 | [3] |

| Topological Polar Surface Area (TPSA) | 25.78 Ų | [6] |

| Storage Temperature | 2-8°C, under inert gas | [3] |

Structural Analysis

The molecule's reactivity is a direct consequence of its structure, which features an electron-deficient pyrimidine ring. The two nitrogen atoms withdraw electron density, making the ring's carbon atoms electrophilic. The bromine atom at C5 further enhances this effect. The most significant feature is the bromomethyl group at C2, which acts as a potent benzylic-like halide, primed for nucleophilic attack.

Caption: 2D structure of 5-Bromo-2-(bromomethyl)pyrimidine with numbered positions.

Synthesis and Reactivity Profile

Synthesis

The synthesis of highly functionalized pyrimidines like 5-Bromo-2-(bromomethyl)pyrimidine often involves multi-step sequences. However, general methods for creating the core 5-bromo-pyrimidine scaffold have been developed. One efficient approach involves a one-step condensation reaction between 2-bromomalonaldehyde and an appropriate amidine compound.[7] This method is advantageous due to its operational simplicity, low cost, and use of readily available starting materials.[7]

Caption: General workflow for the synthesis of 5-bromo-pyrimidine derivatives.

Reactivity

The utility of 5-Bromo-2-(bromomethyl)pyrimidine stems from its two distinct reactive sites, which can be addressed selectively.

-

Nucleophilic Substitution at the Bromomethyl Group: The C2-CH₂Br group is highly susceptible to S_N2 attack by a wide range of nucleophiles (e.g., amines, thiols, alcohols, carbanions). This reaction is typically fast and efficient, allowing for the direct attachment of diverse side chains, which is a cornerstone of combinatorial chemistry and lead optimization in drug discovery.

-

Cross-Coupling at the C5-Bromo Position: The bromine atom on the pyrimidine ring is a classic handle for transition-metal-catalyzed cross-coupling reactions. This site is less reactive than the bromomethyl group, allowing for selective substitution at the C2 position first. Subsequent reactions like Suzuki, Stille, or Sonogashira couplings can be used to form C-C bonds, linking the pyrimidine core to other aryl, heteroaryl, or alkynyl fragments. The use of bromopyrimidine derivatives in Stille coupling reactions to generate new physiologically active drugs has been noted.[2]

Caption: Key reaction pathways for 5-Bromo-2-(bromomethyl)pyrimidine.

Protocol Example: Nucleophilic Substitution with a Primary Amine

This protocol describes a representative S_N2 reaction, a common first step in utilizing this building block. The procedure is designed as a self-validating system, with clear steps and rationales.

Objective: To synthesize N-benzyl-1-(5-bromopyrimidin-2-yl)methanamine.

Materials:

-

5-Bromo-2-(bromomethyl)pyrimidine (1.0 eq)

-

Benzylamine (1.1 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Acetonitrile (CH₃CN) (0.1 M concentration)

Methodology:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 5-Bromo-2-(bromomethyl)pyrimidine (1.0 eq) and potassium carbonate (2.0 eq).

-

Rationale: The flask must be dry to prevent side reactions. K₂CO₃ is a mild inorganic base used to neutralize the HBr byproduct generated during the reaction, driving the equilibrium towards the product.

-

-

Solvent Addition: Add anhydrous acetonitrile to the flask to achieve a concentration of approximately 0.1 M with respect to the starting pyrimidine.

-

Rationale: Acetonitrile is a polar aprotic solvent that is excellent for S_N2 reactions. It dissolves the reactants well without interfering with the nucleophilic attack.

-

-

Nucleophile Addition: Add benzylamine (1.1 eq) to the stirring suspension at room temperature.

-

Rationale: A slight excess of the nucleophile (benzylamine) ensures the complete consumption of the limiting electrophile (5-Bromo-2-(bromomethyl)pyrimidine).

-

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Rationale: Continuous monitoring prevents over-running the reaction and the formation of potential impurities.

-

-

Workup: Upon completion, filter the reaction mixture to remove the solid K₂CO₃. Rinse the solid with a small amount of acetonitrile. Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Rationale: Filtration removes inorganic salts. Evaporation of the solvent yields the crude product for purification.

-

-

Purification: Purify the crude residue by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure N-benzyl-1-(5-bromopyrimidin-2-yl)methanamine.

-

Rationale: Silica gel chromatography is a standard method for purifying organic compounds of moderate polarity, separating the desired product from unreacted starting materials and byproducts.

-

Safety and Handling

5-Bromo-2-(bromomethyl)pyrimidine is a reactive chemical intermediate and must be handled with appropriate care in a laboratory setting.

Table 3: GHS Hazard and Precautionary Information

| Category | Code | Description | Source |

| Signal Word | Danger | [6] | |

| Hazard Statements | H302 | Harmful if swallowed. | [6] |

| H314 | Causes severe skin burns and eye damage. | [6] | |

| Precautionary Statements | P260 | Do not breathe dust/fume/gas/mist/vapors/spray. | [6] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [6] | |

| P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. | [6] | |

| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. | [6] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [6] | |

| P405 | Store locked up. | [6] |

Handling Recommendations:

-

Always handle this compound in a well-ventilated fume hood.[8]

-

Use personal protective equipment (PPE), including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.

-

Avoid formation of dust and aerosols.

-

Store in a tightly closed container in a dry, cool (2-8°C), and well-ventilated place under an inert atmosphere.[3]

References

-

5-(Bromomethyl)pyrimidine | C5H5BrN2 | CID 14434919 - PubChem. Available at: [Link]

-

5-Bromo-2-(bromomethyl)pyrimidine | CAS 1193116-74-3 | AMERICAN ELEMENTS ®. Available at: [Link]

- CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents.

-

5-Bromo-2-(bromomethyl)pyrimidine, min 98%, 100 mg - CP Lab Safety. Available at: [Link]

Sources

- 1. 5-(Bromomethyl)-2-(o-tolyl)pyrimidine | Benchchem [benchchem.com]

- 2. Page loading... [guidechem.com]

- 3. 5-broMo-2-(broMoMethyl)pyriMidine CAS#: 1193116-74-3 [m.chemicalbook.com]

- 4. calpaclab.com [calpaclab.com]

- 5. americanelements.com [americanelements.com]

- 6. 1193116-74-3 | 5-Bromo-2-(bromomethyl)pyrimidine | Bromides | Ambeed.com [ambeed.com]

- 7. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents [patents.google.com]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to 5-Bromo-2-(bromomethyl)pyrimidine: Synthesis, Characterization, and Application in Targeted Protein Degradation

This guide provides a comprehensive technical overview of 5-Bromo-2-(bromomethyl)pyrimidine, a key heterocyclic building block for researchers and professionals in drug development and medicinal chemistry. We will delve into its chemical identity, properties, a detailed synthetic pathway with mechanistic insights, and its pivotal role as a bifunctional linker in the development of Proteolysis Targeting Chimeras (PROTACs).

Core Chemical Identity and Properties

5-Bromo-2-(bromomethyl)pyrimidine is a disubstituted pyrimidine featuring two reactive bromine atoms, making it a versatile intermediate for further chemical modifications.[1][2] Its IUPAC name is confirmed as 5-bromo-2-(bromomethyl)pyrimidine .[3][4]

| Identifier | Value | Source |

| CAS Number | 1193116-74-3 | [1][2] |

| Molecular Formula | C₅H₄Br₂N₂ | [1] |

| Molecular Weight | 251.91 g/mol | [1] |

| Appearance | White to off-white solid | |

| Melting Point | 55-57 °C | |

| Storage | Inert atmosphere, 2-8°C | [1] |

| SMILES | BrCc1nc(Br)cnc1 | [3] |

| InChI Key | BMXJFKLSEGBBSJ-UHFFFAOYSA-N | [1] |

Strategic Synthesis of 5-Bromo-2-(bromomethyl)pyrimidine

The synthesis of 5-Bromo-2-(bromomethyl)pyrimidine is most effectively approached via a two-step process. This strategy involves the initial formation of the stable precursor, 2-methyl-5-bromopyrimidine, followed by a selective radical bromination of the methyl group.

Step 1: Synthesis of 2-Methyl-5-bromopyrimidine

A robust and scalable method for the synthesis of 2-methyl-5-bromopyrimidine involves a one-pot condensation reaction between 2-bromomalonaldehyde and acetamidine hydrochloride.[1] This approach is advantageous due to the commercial availability and low cost of the starting materials.

Reaction Scheme:

Caption: One-pot synthesis of 2-Methyl-5-bromopyrimidine.

Experimental Protocol:

-

To a reaction vessel containing 150 mL of glacial acetic acid, add 15 g (0.1 mol) of 2-bromomalonaldehyde at 0°C.

-

Add 2 g of 3A molecular sieves to the mixture. The molecular sieves act as a dehydrating agent, which is crucial for driving the condensation reaction to completion by removing the water formed in situ.

-

Raise the temperature to 80°C and add a solution of 9.4 g (0.1 mol) of acetamidine hydrochloride in 50 mL of glacial acetic acid dropwise over 30 minutes. The use of glacial acetic acid as a solvent and a proton source facilitates the reaction.

-

After the addition is complete, increase the temperature to 100°C and monitor the reaction by HPLC until completion (approximately 5 hours).

-

Cool the reaction mixture to room temperature and add 20 mL of water. Let it stand for 2 hours to precipitate the product.

-

Filter the mixture and wash the filter cake with a small amount of ethanol.

-

The crude product is then purified by dissolving it in dichloromethane and washing with a 5% aqueous sodium hydroxide solution, followed by a saturated brine solution. The organic layer is then dried and concentrated to yield 2-methyl-5-bromopyrimidine. The reported yield for this procedure is approximately 43%.[1]

Characterization of 2-Methyl-5-bromopyrimidine:

Step 2: Radical Bromination to 5-Bromo-2-(bromomethyl)pyrimidine

The conversion of the 2-methyl group to a 2-(bromomethyl) group is achieved through a radical substitution reaction, commonly known as the Wohl-Ziegler bromination. This reaction utilizes N-Bromosuccinimide (NBS) as a source of bromine radicals, with a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, under anhydrous conditions.

Reaction Scheme:

Caption: Wohl-Ziegler bromination of the precursor.

Proposed Experimental Protocol:

-

In a flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methyl-5-bromopyrimidine (1 eq) in an anhydrous solvent such as carbon tetrachloride (CCl₄).

-

Add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of a radical initiator like AIBN.

-

Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction. The reaction progress can be monitored by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

-

The filtrate is then washed with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Further purification can be achieved by recrystallization or column chromatography.

Application in Drug Development: A Key Building Block for PROTACs

5-Bromo-2-(bromomethyl)pyrimidine is designated as a "Protein Degrader Building Block," indicating its primary application in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's natural ubiquitin-proteasome system. A PROTAC consists of three key components: a ligand that binds to the POI, a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.

The structure of 5-Bromo-2-(bromomethyl)pyrimidine makes it an ideal component for the linker portion of a PROTAC. The two bromine atoms provide orthogonal handles for chemical modification:

-

The bromomethyl group is highly reactive towards nucleophiles (e.g., amines, thiols, alcohols), allowing for facile covalent attachment to either the POI-binding ligand or the E3 ligase ligand.

-

The bromo substituent on the pyrimidine ring is less reactive and can be utilized for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) to introduce further diversity or to connect to the other end of the PROTAC.

Caption: General structure of a PROTAC molecule.

The pyrimidine core itself is not just a passive spacer. As a heterocyclic aromatic ring, it imparts a degree of rigidity and defined geometry to the linker, which is a critical parameter for optimizing the formation of a productive ternary complex between the POI, the PROTAC, and the E3 ligase. The precise length, rigidity, and vector of the linker can dramatically influence the efficacy and selectivity of the resulting PROTAC.

Safety and Handling

5-Bromo-2-(bromomethyl)pyrimidine is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood by trained personnel.

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H314 | Causes severe skin burns and eye damage |

GHS Pictograms:

-

Corrosion

-

Exclamation mark

Always consult the Safety Data Sheet (SDS) from the supplier for complete and up-to-date safety information before handling this compound.

Conclusion

5-Bromo-2-(bromomethyl)pyrimidine is a valuable and versatile building block for medicinal chemists, particularly those working in the rapidly advancing field of targeted protein degradation. Its synthesis, while requiring careful execution, is achievable through established chemical transformations. The dual reactivity of its bromine substituents provides a powerful tool for the construction of complex molecules like PROTACs, where the linker plays a crucial role in determining biological activity. As the quest for novel therapeutics continues, the strategic application of such well-designed chemical intermediates will undoubtedly pave the way for new drug discoveries.

References

- CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google P

-

5-Bromo-2-(bromomethyl)pyrimidine | CAS 1193116-74-3. AMERICAN ELEMENTS. (URL: [Link])

-

5-bromo-2-(bromomethyl)pyrimidine_1193116-74-3_Hairui Chemical. (URL: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. WO2020041331A1 - Proteolysis targeting chimeric (protac) compound with e3 ubiquitin ligase binding activity and targeting alpha-synuclein protein for treating neurodegenerative diseases - Google Patents [patents.google.com]

- 3. 5-Bromo-2-methylpyridine(3430-13-5) 1H NMR spectrum [chemicalbook.com]

- 4. 5-Bromopyrimidine-2-carbonitrile(38275-57-9) 1H NMR [m.chemicalbook.com]

Introduction: The Central Role of Bromopyrimidines in Modern Chemistry

An In-depth Technical Guide to the Physical and Chemical Properties of Bromopyrimidine Derivatives

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural heart of nucleic acids and a vast array of therapeutic agents.[1] Its derivatives are known to possess a wide spectrum of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2][3][4] Within this vital class of compounds, bromopyrimidine derivatives have emerged as exceptionally versatile and indispensable building blocks.[2][3][5] Their utility stems from the unique electronic properties of the pyrimidine ring combined with the reactivity of the carbon-bromine bond, which serves as a highly effective synthetic handle.

This guide provides researchers, scientists, and drug development professionals with a comprehensive exploration of the core physical and chemical properties of bromopyrimidine derivatives. We will delve into their structural characteristics, spectroscopic signatures, and chemical reactivity, offering both foundational knowledge and field-proven experimental insights to empower their effective use in synthesis and drug discovery.

Part 1: Core Physical Properties

A thorough understanding of the physical properties of bromopyrimidine derivatives is paramount for their handling, purification, formulation, and interpretation in biological assays. These properties are dictated by the substitution pattern of the bromine atom on the electron-deficient pyrimidine ring.

General Characteristics, Melting Point, and Solubility

Bromopyrimidines are typically colorless to pale yellow or beige-brown crystalline solids or powders at room temperature.[6][7][8] Their melting points are sharp and characteristic, serving as a reliable preliminary indicator of purity. The position of the bromine atom significantly influences the melting point due to differences in crystal lattice packing and intermolecular forces.

Solubility is a critical determinant of a compound's utility, impacting everything from reaction conditions to bioavailability.[9] Bromopyrimidines generally exhibit good solubility in common organic solvents like dichloromethane, ethanol, and dimethylformamide, but are sparingly soluble in water.[6][7][10] For drug development, assessing both kinetic and thermodynamic aqueous solubility is crucial for predicting absorption and ensuring reliable data from biological screens.[9]

| Property | 2-Bromopyrimidine | 4-Bromopyrimidine | 5-Bromopyrimidine |

| CAS Number | 4595-60-2 | 31462-56-3[11] | 4595-59-9 |

| Molecular Formula | C₄H₃BrN₂[3] | C₄H₃BrN₂[11] | C₄H₃BrN₂ |

| Molecular Weight | 158.98 g/mol [3] | 158.98 g/mol [11] | 158.98 g/mol |

| Appearance | White to off-white crystalline powder[8] | - | Yellow to beige-brown crystalline powder or chunks[7] |

| Melting Point (°C) | 55-57[3] or 62-65[8] | - | 67-73[7] or 75-76[12] |

| Predicted pKa | - | - | 1.40±0.10[7] |

| Solubility | Soluble in ethanol, ether, dichloromethane[8] | - | Soluble in chloroform, benzene, toluene; insoluble in water[7] |

Table 1: Comparative physical properties of common bromopyrimidine isomers. Data is compiled from multiple sources and ranges may reflect different purity levels or measurement conditions.

Part 2: Spectroscopic Characterization and Structural Validation

Unambiguous structural confirmation of bromopyrimidine derivatives relies on a combination of modern spectroscopic techniques.[13][14] Each method provides a unique piece of the structural puzzle, and together they form a self-validating system for identity and purity assessment.

Key Spectroscopic Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: As the most powerful tool for structural elucidation in solution, ¹H and ¹³C NMR provide detailed information on the connectivity and chemical environment of atoms.[14] The chemical shifts of the pyrimidine ring protons are highly sensitive to the position of the electronegative bromine atom.

-

Mass Spectrometry (MS): MS confirms the molecular weight and elemental composition. For bromopyrimidines, the most telling feature is the isotopic pattern of the molecular ion peak. Due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes, the mass spectrum will exhibit two peaks ([M]⁺ and [M+2]⁺) of approximately 1:1 intensity, which is a definitive indicator of the presence of a single bromine atom.[13]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands include aromatic C-H stretching (around 3100-3050 cm⁻¹) and C=N stretching of the pyrimidine ring (around 1580-1550 cm⁻¹).[13][15]

-

X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides the absolute, unambiguous three-dimensional structure, including precise bond lengths and angles.[14][16][17]

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the structural confirmation of a synthesized bromopyrimidine derivative.

Caption: Key synthetic transformations of bromopyrimidine derivatives.

Experimental Protocol

This protocol is a generalized procedure based on common literature methods. [18]

-

Reaction Setup: To a flame-dried reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add the bromopyrimidine derivative (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base, typically K₃PO₄ or Na₂CO₃ (2.0-3.0 eq.). [18]2. Solvent Addition: Add a suitable degassed solvent, such as 1,4-dioxane or a toluene/water mixture. [18]3. Reaction Execution: Heat the reaction mixture with vigorous stirring to 70-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired product.

Part 4: Applications in Drug Discovery

The synthetic versatility of bromopyrimidines makes them invaluable starting materials and intermediates for the synthesis of biologically active molecules. [2][4]They are prominently featured in the development of targeted therapies, particularly kinase inhibitors, where the pyrimidine core often serves as a "hinge-binding" motif that interacts with the target protein.

From Building Block to Bioactive Compound

Many complex drug candidates are built out from a simple bromopyrimidine core. For instance, multi-step syntheses starting from 5-bromo-2,4-dichloropyrimidine have been used to generate novel series of potent Bcr/Abl kinase inhibitors, which are relevant for treating certain types of leukemia. [19]The synthesis involves sequential SNAr reactions followed by a final Suzuki coupling to install the desired functionalities. [1]

Caption: Synthetic pathway from a bromopyrimidine starting material to a complex drug candidate. [1]

Conclusion

Bromopyrimidine derivatives stand as a class of high-value chemical entities, bridging the gap between simple starting materials and complex, high-value molecules. Their well-defined physical properties, characteristic spectroscopic signatures, and, most importantly, their predictable and versatile reactivity make them essential tools for the modern chemist. From fundamental nucleophilic substitutions to sophisticated palladium-catalyzed cross-couplings, bromopyrimidines provide reliable and efficient pathways to novel compounds that drive innovation in drug discovery and materials science. A firm grasp of the principles outlined in this guide is essential for any scientist looking to harness the full synthetic potential of these powerful intermediates.

References

- HETEROCYCLES, Vol. 51. No. 11, 1999. SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION.

- Suresh Kumar et al. DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL BROMO-PYRIMIDINE ANALOGS AS ANTICANCER AND ANTIMICROBIAL AGENTS. IJPCBS 2019, 9(1), 27-41.

- BenchChem. A Comparative Guide to the Spectroscopic Analysis of 2-Amino-4-bromopyrimidine.

- BenchChem. A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloropyridines in Cross-Coupling Reactions.

- Google Patents.

- PubMed. Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors.

- ResearchGate. The 4-substitution of 3-bromopyridines with additional nucleophiles.

- ChemBK. pyrimidine, 5-bromo-4-chloro-.

- BenchChem.

- MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)

- Sigma-Aldrich. 5-Bromopyrimidine 97 4595-59-9.

- Sigma-Aldrich. 2-Bromopyrimidine 95 4595-60-2.

- BenchChem.

- NINGBO INNO PHARMCHEM CO.,LTD. 2-Bromopyrimidine: Your Key Intermediate for Pharmaceutical Synthesis and Organic Chemistry.

- NINGBO INNO PHARMCHEM CO.,LTD.

- ChemicalBook. 5-Bromopyrimidine CAS#: 4595-59-9.

- PubChem. 4-Bromopyrimidine.

- ChemicalBook. 5-Bromopyrimidine(4595-59-9).

- PubMed. X-ray crystal structure of 4-deoxy-3'-bromopyrido[1',2'-1,2]imidazo[5,4-c]rifamycin S.

- Guidechem. 5-Bromopyrimidine 4595-59-9 wiki.

- BenchChem. 5-Bromopyrimidine-2-carboxylic acid | 37131-87-6.

- MDPI. Recent Advances in Pyrimidine-Based Drugs.

- WorldOfChemicals. High-Purity 2-Bromopyrimidine CAS 4595-60-2 for Pharmaceutical Synthesis.

- NINGBO INNO PHARMCHEM CO.,LTD. The Strategic Importance of 2-Bromopyrimidine in Pharmaceutical Synthesis.

- PubChem. 2-Bromopyrimidine.

- Wikipedia. Nucleophilic substitution.

- BenchChem.

- PMC. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines.

- Khan Academy. Nucleophilic substitution reactions.

- Wikipedia. X-ray crystallography.

Sources

- 1. mdpi.com [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. chembk.com [chembk.com]

- 7. 5-Bromopyrimidine CAS#: 4595-59-9 [m.chemicalbook.com]

- 8. nbinno.com [nbinno.com]

- 9. benchchem.com [benchchem.com]

- 10. Page loading... [guidechem.com]

- 11. 4-Bromopyrimidine | C4H3BrN2 | CID 12752220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 5-Bromopyrimidine(4595-59-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. X-ray crystal structure of 4-deoxy-3'-bromopyrido[1',2'-1,2]imidazo[5,4-c]rifamycin S - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 18. mdpi.com [mdpi.com]

- 19. Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility and appearance of 5-Bromo-2-(bromomethyl)pyrimidine

An In-Depth Technical Guide to the Solubility and Appearance of 5-Bromo-2-(bromomethyl)pyrimidine

This guide provides an in-depth analysis of the physicochemical properties of 5-Bromo-2-(bromomethyl)pyrimidine (CAS No. 1193116-74-3), with a specific focus on its appearance and solubility profile. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven methodologies to facilitate the effective use of this versatile heterocyclic building block.

Core Physicochemical Profile

5-Bromo-2-(bromomethyl)pyrimidine is a disubstituted pyrimidine ring, a structural motif of significant interest in medicinal chemistry and materials science. Understanding its fundamental properties is the first step toward its successful application in synthesis and development workflows.

The molecule's structure, featuring a polar pyrimidine core, a lipophilic bromine substituent on the ring, and a reactive bromomethyl group, dictates its behavior. The interplay between the polar nitrogen atoms and the nonpolar halogen atoms creates a nuanced solubility profile that requires careful consideration.

Table 1: Key Physicochemical Properties of 5-Bromo-2-(bromomethyl)pyrimidine

| Property | Value | Source |

| CAS Number | 1193116-74-3 | [1][2] |

| Molecular Formula | C₅H₄Br₂N₂ | [1][3] |

| Molecular Weight | 251.91 g/mol | [1][3] |

| Appearance | White to off-white solid | [1] |

| Predicted Boiling Point | 252.0 ± 20.0 °C | [1] |

| Predicted Density | 2.072 ± 0.06 g/cm³ | [1] |

| Consensus Log Po/w | 1.87 | [3] |

| Storage Conditions | Store at 2-8°C under an inert atmosphere (Nitrogen or Argon) | [1] |

Visual and Physical Characterization: Appearance

In its solid state, 5-Bromo-2-(bromomethyl)pyrimidine is consistently described as a white to off-white solid [1].

-

Causality of Appearance : The white color is characteristic of a pure organic compound that does not absorb light in the visible spectrum. The "off-white" or pale yellow designation that may be observed in some batches can indicate the presence of minute impurities or slight degradation over time, a common occurrence for reactive brominated compounds. The bromomethyl group is particularly susceptible to slow hydrolysis or decomposition, which can lead to discoloration.

-

Expert Insight : For sensitive applications, such as catalysis or late-stage pharmaceutical synthesis, the color of the material can be a critical preliminary indicator of purity. A starkly yellow or brown appearance warrants caution and may necessitate purification (e.g., recrystallization) or re-analysis of the material's purity before use.

Comprehensive Solubility Analysis

The solubility of a reagent is a critical parameter that influences reaction kinetics, purification strategies, and formulation development. The solubility of 5-Bromo-2-(bromomethyl)pyrimidine is governed by its molecular structure, which lacks hydrogen bond donors and possesses both polar and nonpolar regions.

Aqueous Solubility

The compound exhibits limited solubility in water. A calculated value predicts its aqueous solubility to be approximately 0.43 mg/mL [3].

-

Mechanistic Explanation : While the two nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, this is counteracted by the overall lipophilicity of the molecule, driven by the large bromine atoms and the carbon backbone. The predicted LogP value of 1.87 further confirms its preference for a more nonpolar environment over water[3]. This low aqueous solubility is typical for halogenated heterocyclic compounds of its size.

Organic Solvent Solubility

While comprehensive experimental data across a wide range of organic solvents is not readily published, we can infer a reliable solubility profile based on chemical principles and data from analogous structures. The compound's structure suggests good solubility in a range of common laboratory solvents.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile) : High solubility is expected. Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent choices for dissolving polar organic molecules. Their high dielectric constants and ability to solvate the polar pyrimidine ring will effectively overcome the crystal lattice energy of the solid. Research on structurally related pyrimidine derivatives confirms that DMSO and DMF are effective solvents[4].

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform) : Good to moderate solubility is anticipated. Dichloromethane (DCM) is a versatile solvent that can effectively solvate the nonpolar regions of the molecule. It is an excellent choice for reactions where a non-protic, moderately polar environment is required.

-

Ethers (e.g., THF, Diethyl Ether) : Moderate solubility is expected in Tetrahydrofuran (THF), while lower solubility is likely in less polar ethers like diethyl ether. THF provides a good balance for many reactions involving organometallic reagents.

-

Alcohols (e.g., Methanol, Ethanol) : Moderate to low solubility is expected. While these protic solvents can interact with the nitrogen atoms, the overall lipophilicity of the molecule may limit its solubility. Furthermore, the high reactivity of the bromomethyl group creates a risk of solvolysis, particularly with heating, forming the corresponding methoxymethyl or ethoxymethyl pyrimidine. Therefore, protic solvents should be used with caution.

Table 2: Predicted and Observed Solubility Profile

| Solvent Class | Solvent Example | Predicted Solubility | Rationale & Expert Notes |

| Aqueous | Water | Low (0.43 mg/mL[3]) | Lipophilic character dominates. Poor choice for stock solutions. |

| Polar Aprotic | DMSO, DMF | High | Excellent for preparing concentrated stock solutions for screening. |

| Chlorinated | Dichloromethane (DCM) | High | Good choice for organic synthesis, particularly for SN2 reactions. |

| Ethers | THF | Moderate | Suitable for reactions requiring a non-protic, moderately polar medium. |

| Alcohols | Methanol, Ethanol | Low to Moderate | Use with caution. Potential for solvolysis at the reactive bromomethyl site. |

| Nonpolar | Hexanes, Toluene | Very Low | The polarity of the pyrimidine ring prevents dissolution in nonpolar aliphatic/aromatic solvents. |

Experimental Protocols & Workflows

To ensure scientific integrity, protocols must be robust and self-validating. The following sections provide detailed methodologies for solubility determination and a logical framework for solvent selection.

Protocol: Experimental Solubility Determination

This protocol outlines a standard laboratory procedure to quantitatively determine the solubility of 5-Bromo-2-(bromomethyl)pyrimidine in a solvent of interest.

Step-by-Step Methodology:

-

Preparation : Add a pre-weighed excess amount of the solid compound (e.g., 20 mg) to a known volume of the test solvent (e.g., 1.0 mL) in a sealed vial.

-

Equilibration : Agitate the mixture at a constant, controlled temperature (e.g., 25 °C) using a shaker or magnetic stirrer for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

Phase Separation : Cease agitation and allow the suspension to settle. Centrifuge the vial to pellet the excess, undissolved solid.

-

Sampling : Carefully withdraw a known volume of the clear supernatant, ensuring no solid particles are transferred.

-

Dilution : Dilute the supernatant with a suitable solvent (e.g., acetonitrile) to a concentration within the linear range of an analytical instrument (e.g., HPLC-UV).

-

Quantification : Analyze the diluted sample by HPLC-UV against a calibration curve prepared from known concentrations of the compound.

-

Calculation : Use the measured concentration and the dilution factor to calculate the original concentration in the saturated supernatant. This value represents the solubility in mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the solubility determination protocol.

Caption: Workflow for quantitative solubility determination.

Solvent Selection Framework for Synthesis

The choice of solvent is paramount for reaction success. The bromomethyl group is a potent electrophile, primed for nucleophilic substitution (SN2) reactions. This reactivity must guide solvent selection.

The following decision-making diagram provides a logical path for choosing an appropriate solvent.

Caption: Decision-making framework for solvent selection.

Conclusion

5-Bromo-2-(bromomethyl)pyrimidine is a white to off-white solid with low aqueous solubility but good to excellent solubility in a range of polar aprotic and chlorinated organic solvents. Its reactive bromomethyl group necessitates careful solvent selection, particularly avoiding reactive protic solvents like alcohols unless solvolysis is the intended outcome. The information and protocols provided in this guide offer a robust framework for researchers to handle and deploy this valuable chemical intermediate with confidence and scientific rigor.

References

-

PubChem. 5-(Bromomethyl)pyrimidine. [Link]

-

American Elements. 5-Bromo-2-(bromomethyl)pyrimidine. [Link]

-

PubChem. Pyrimidine, 5-bromo-2-methoxy-. [Link]

-

Hairui Chemical. 5-Bromo-2-(bromomethyl)pyrimidine_1193116-74-3. [Link]

Sources

The Pyrimidine Scaffold: A Cornerstone in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

The pyrimidine nucleus, a fundamental component of nucleic acids, has emerged as a privileged scaffold in medicinal chemistry.[1][2] Its inherent drug-like properties, synthetic tractability, and ability to interact with a wide array of biological targets have cemented its role as a cornerstone in the design and development of novel therapeutics.[3][4] This technical guide provides a comprehensive exploration of the multifaceted role of pyrimidines as building blocks in drug design. We will delve into the core chemical principles, strategic synthetic methodologies, and diverse mechanisms of action that underpin the therapeutic success of pyrimidine-based drugs. Through an analysis of structure-activity relationships, case studies of FDA-approved drugs, and detailed experimental protocols, this guide aims to equip researchers and drug development professionals with the critical knowledge to effectively leverage the pyrimidine scaffold in their quest for next-generation medicines.

The Pyrimidine Core: Physicochemical Properties and Biological Significance

The pyrimidine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3.[3][5] This unique arrangement of heteroatoms imparts a distinct set of physicochemical properties that are highly advantageous for drug design. The nitrogen atoms act as hydrogen bond acceptors, facilitating strong and specific interactions with biological targets.[3][6] Furthermore, the electron-deficient nature of the pyrimidine ring allows it to participate in various non-covalent interactions, including π-π stacking and dipole-dipole interactions.

One of the most powerful aspects of the pyrimidine scaffold is its utility as a bioisostere for other aromatic systems, particularly the phenyl group.[3][6] Bioisosteric replacement of a phenyl ring with a pyrimidine can significantly improve a compound's pharmacokinetic and pharmacodynamic properties. This strategic substitution can enhance aqueous solubility, modulate metabolic stability, and introduce new hydrogen bonding capabilities, often leading to improved potency and selectivity.

The biological significance of pyrimidines is rooted in their fundamental role as components of DNA and RNA (cytosine, thymine, and uracil).[1][7][8] This inherent biological relevance has inspired the development of a vast number of pyrimidine analogs that function as antimetabolites, effectively disrupting nucleic acid synthesis and repair pathways.[9][10]

Synthetic Strategies for Pyrimidine Derivatives

The synthetic accessibility of the pyrimidine core is a key driver of its widespread use in drug discovery.[3] A multitude of synthetic routes have been developed to construct and functionalize the pyrimidine ring, allowing for the creation of diverse chemical libraries.

Classical Condensation Reactions

The most traditional and widely employed method for pyrimidine synthesis involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine or urea derivative. This versatile approach allows for the introduction of a wide range of substituents at various positions of the pyrimidine ring.

Multi-Component Reactions

Multi-component reactions (MCRs), such as the Biginelli reaction, offer a highly efficient and atom-economical approach to the synthesis of complex pyrimidine derivatives in a single step.[11] These reactions are particularly valuable in high-throughput screening and lead optimization campaigns.

Modern Catalytic Methods

Recent advances in transition-metal catalysis have provided powerful new tools for the synthesis and functionalization of pyrimidines.[12] Cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, enable the precise installation of various substituents, facilitating the exploration of structure-activity relationships.

Pyrimidines in Action: Mechanisms of Therapeutic Intervention

The therapeutic diversity of pyrimidine-based drugs stems from their ability to modulate a wide range of biological targets.[3][6][7]

Kinase Inhibition

A significant number of FDA-approved pyrimidine-containing drugs are potent and selective kinase inhibitors.[1][2][13] The pyrimidine scaffold serves as an excellent "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region. This interaction provides a stable anchor for the inhibitor, allowing other parts of the molecule to interact with specific residues in the active site, thereby conferring selectivity. Many successful anticancer drugs, such as Imatinib and Gefitinib, feature a pyrimidine core.[14][15]

Signaling Pathway: Pyrimidine-Based EGFR Tyrosine Kinase Inhibition in NSCLC

Caption: Pyrimidine-based EGFR inhibitors block downstream signaling pathways.

Antimetabolites in Cancer and Viral Chemotherapy

Pyrimidine nucleoside analogs are a cornerstone of cancer and antiviral chemotherapy.[9][16][17] These molecules mimic endogenous nucleosides and, after intracellular phosphorylation, can be incorporated into DNA or RNA, leading to chain termination and cell death.[18][19] Alternatively, they can inhibit key enzymes involved in nucleotide biosynthesis, such as thymidylate synthase.[10][20] 5-Fluorouracil and Gemcitabine are classic examples of pyrimidine antimetabolites used in cancer treatment.[21][22]

Diverse Applications

Beyond oncology and virology, pyrimidine derivatives have found applications in a wide range of therapeutic areas, including:

-

Antibacterial agents: By targeting enzymes like dihydrofolate reductase (DHFR).[14]

-

Anti-inflammatory drugs: Through the inhibition of various inflammatory mediators.

-

Central Nervous System (CNS) agents: Modulating receptors and enzymes in the brain.[3]

Structure-Activity Relationship (SAR) Studies: A Guide to Rational Design

The systematic modification of substituents on the pyrimidine ring is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of a drug candidate.[7][23][24] SAR studies provide a roadmap for rational drug design.

Table 1: Comparative Anticancer Activity of Pyrido[2,3-d]pyrimidine Derivatives as Thymidylate Synthase Inhibitors [20]

| Compound | R1 | R2 | HCT-116 IC50 (µM) | MCF-7 IC50 (µM) | HepG2 IC50 (µM) | PC-3 IC50 (µM) | hTS IC50 (nM) |

| 1n | 4-OCH3-Ph | H | 1.98 ± 0.69 | 2.18 ± 0.93 | 4.04 ± 1.06 | 4.18 ± 1.87 | 20.47 ± 1.22 |

Data presented as mean ± standard deviation.

The data in Table 1 illustrates how subtle changes in the substitution pattern of the pyrido[2,3-d]pyrimidine scaffold can significantly impact its inhibitory activity against human thymidylate synthase (hTS) and its cytotoxic effects on various cancer cell lines.[20]

Experimental Protocols

To facilitate the practical application of the concepts discussed, this section provides a detailed, step-by-step methodology for a key experiment in the evaluation of pyrimidine-based drug candidates.

In Vitro Cytotoxicity Assay (MTT Assay)

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells to form purple formazan crystals.[20] The amount of formazan produced is directly proportional to the number of living cells.

Materials:

-

Human cancer cell lines (e.g., HCT-116, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Test compounds (pyrimidine derivatives) dissolved in DMSO

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Workflow: In Vitro Cytotoxicity (MTT) Assay

Caption: A streamlined workflow for assessing the cytotoxicity of pyrimidine derivatives.

Conclusion and Future Perspectives

The pyrimidine scaffold continues to be a highly prolific source of new drug candidates.[4] Its versatility, synthetic accessibility, and favorable physicochemical properties ensure its enduring relevance in medicinal chemistry. Future research will likely focus on the development of novel synthetic methodologies to access even more diverse and complex pyrimidine derivatives. Furthermore, the application of computational methods, such as structure-based drug design and free energy perturbation, will undoubtedly accelerate the discovery of next-generation pyrimidine-based therapeutics with enhanced potency, selectivity, and safety profiles. The exploration of pyrimidines in emerging therapeutic areas, such as immuno-oncology and neurodegenerative diseases, holds immense promise for addressing unmet medical needs.

References

-

Recent Advances in Pyrimidine-Based Drugs. PMC - PubMed Central. [Link]

-

Recent Advances in Pyrimidine-Based Drugs. MDPI. [Link]

-

Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. PubMed. [Link]

-

Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed. [Link]

-

Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). PubMed. [Link]

-

Pyrimidine inhibitors synergize with nucleoside analogues to block SARS-CoV-2. PubMed. [Link]

-

Pyrimidine Nucleoside Analogs in Cancer Treatment. PubMed. [Link]

-

Structure–Activity Relationship of Novel Pyrimidine Derivatives with Potent Inhibitory Activities against Mycobacterium tuberculosis. Journal of Medicinal Chemistry - ACS Publications. [Link]

-

Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry. [Link]

-

Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. ResearchGate. [Link]

-

Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine. Frontiers. [Link]

-

Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development. Research Trend. [Link]

-

Pyrimidine nucleoside analogs in cancer treatment. Taylor & Francis Online. [Link]

-

Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Ovid. [Link]

-

Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Bentham Science. [Link]

-

Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. ResearchGate. [Link]

-

Role of Pyrimidine Derivatives in the Treatment of Cancer. Journal for Research in Applied Sciences and Biotechnology. [Link]

-

Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews. [Link]

-

Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. NIH. [Link]

-

A promising strategy against SARS-CoV-2: pyrimidine inhibitors synergize with nucleoside analogues. PMC - NIH. [Link]

-

Pyrimidine Antagonists Pharmacology. Medcrine. [Link]

-

Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer. PMC - NIH. [Link]

-

SAR of pyrimidine derivatives asALK inhibitor, chemical structure of... ResearchGate. [Link]

-

Significance and Biological Importance of Pyrimidine in the Microbial World. PMC. [Link]

-

Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Taylor & Francis Online. [Link]

-

Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central. [Link]

-

Pyrimidine biosynthesis inhibitors and antiviral nucleoside analogues... ResearchGate. [Link]

-

Pyrimidine biosynthesis inhibitors synergize with nucleoside analogs to block SARS-CoV-2 infection. ResearchGate. [Link]

-

Pyrimidine Biosynthesis. CD Biosynsis. [Link]

-

(A) Effect of the bioisosteric replacement of pyrimidine (left) by... ResearchGate. [Link]

-

Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non‐small‐cell lung cancer: A comprehensive review. ResearchGate. [Link]

-

Recent Advances in Pyrimidine-Based Drugs. ResearchGate. [Link]

-

Nucleoside analogs with antiviral activity. Semantic Scholar. [Link]

-

Bioisosteric replacement in the search for antimicrobial agents: design, synthesis and activity of novel 6-(1h-Benzimidazol-2-yl)-1-alkyl-3,5-dimethylthieno[2,3-d]pyrimidine-2,4(1h,3h)-dione derivatives. ScienceRise. [Link]

-

FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. PubMed. [Link]

-

BIOISOSTERIC REPLACEMENT IN THE SEARCH FOR ANTIMICROBIAL AGENTS: DESIGN, SYNTHESIS AND ACTIVITY OF NOVEL 6-(1H-BENZIMIDAZOL-2-YL). ScienceRise. [Link]

Sources

- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) [ouci.dntb.gov.ua]

- 3. mdpi.com [mdpi.com]

- 4. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. gsconlinepress.com [gsconlinepress.com]

- 6. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jrasb.com [jrasb.com]

- 9. Pyrimidine nucleoside analogs in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Pyrimidine inhibitors synergize with nucleoside analogues to block SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. A promising strategy against SARS-CoV-2: pyrimidine inhibitors synergize with nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Pyrimidine Antagonists Pharmacology | Medcrine [medcrine.com]

- 20. benchchem.com [benchchem.com]

- 21. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]

- 22. Frontiers | Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine [frontiersin.org]

- 23. benthamdirect.com [benthamdirect.com]

- 24. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review | Bentham Science [eurekaselect.com]

Brominated Pyrimidines: Strategic Linchpins in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural core of countless therapeutic agents.[1][2] Its synthetic versatility and ability to engage in critical biological interactions have cemented its status as a "privileged scaffold."[2][3] This guide delves into the strategic incorporation of bromine onto the pyrimidine ring, a modification that unlocks a vast and powerful synthetic toolkit for drug discovery. We will explore the causal-driven synthesis of key brominated pyrimidine building blocks, dissect the mechanistic underpinnings of their versatile reactivity in cornerstone reactions, and showcase their application through case studies of marketed drugs. This document serves as a practical and theoretical guide for researchers aiming to leverage the unique chemical properties of brominated pyrimidines to accelerate the development of novel therapeutics.

The Strategic Value of Bromination in Pyrimidine-Based Drug Design

The pyrimidine scaffold is a fundamental component of life, forming the basis of nucleobases in DNA and RNA.[1] This inherent biocompatibility, combined with its capacity to form hydrogen bonds and act as a bioisostere for other aromatic systems, makes it a highly sought-after motif in drug design.[1] The introduction of a bromine atom is not merely an incremental change; it is a strategic decision that imparts three key advantages:

-

Modulation of Physicochemical Properties: Bromine, as a lipophilic halogen, can significantly alter a molecule's solubility, membrane permeability, and metabolic stability. This fine-tuning is critical for optimizing the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate. The electron-withdrawing nature of bromine also influences the pKa of nearby functional groups, affecting target binding and pharmacokinetic properties.[4][5]

-

A Versatile Synthetic Handle: The true power of the bromo-substituent lies in its exceptional reactivity. It serves as a versatile leaving group in a host of reactions, most notably in palladium-catalyzed cross-coupling, which allows for the precise and efficient construction of complex molecular architectures from simple precursors.[6]

-

Enhanced Biological Activity: In some cases, the bromine atom itself can form specific halogen bonds with biological targets, enhancing binding affinity and potency.[5]

Synthesis of Key Brominated Pyrimidine Intermediates

The accessibility of brominated pyrimidines is paramount to their use. The choice of synthetic route is dictated by the desired substitution pattern (regioselectivity) and the electronic nature of the pyrimidine ring.

Electrophilic Bromination at the C5-Position

The C5 position of the pyrimidine ring is the most electron-rich and thus most susceptible to electrophilic aromatic substitution. This makes direct bromination a straightforward method for producing 5-bromopyrimidines.

Experimental Protocol: Synthesis of 5-Bromopyrimidine via Direct Bromination [7][8]

-

Setup: To a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add pyrimidine (1.0 eq) and deionized water (approx. 7-8 mL per gram of pyrimidine).

-

Cooling: Cool the resulting mixture in an ice-water bath to below 10°C.

-

Bromine Addition: Slowly add liquid bromine (1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10°C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 60-90 minutes.

-

Workup: Filter the resulting precipitate and wash the solid thoroughly with cold deionized water until the filtrate is neutral (pH ~7).

-

Purification: Recrystallize the crude solid from ethanol to yield pure 5-bromopyrimidine as a white, crystalline powder.

Synthesis of 2- and 4/6-Bromopyrimidines

The electron-deficient C2, C4, and C6 positions are not amenable to direct electrophilic bromination. Their synthesis requires alternative strategies.

-

From Aminopyrimidines: A common route to 2-bromopyrimidine involves a Sandmeyer-type reaction, where 2-aminopyrimidine is diazotized in the presence of hydrobromic acid.[9][10]

-

From Hydroxypyrimidines (Pyrimidinones): The corresponding hydroxypyrimidines can be converted to their bromo-analogs using brominating agents like phosphorus oxybromide (POBr₃).

-

From Chloropyrimidines: Halogen exchange reactions, for instance, treating a more readily available 2-chloropyrimidine with hydrogen bromide in acetic acid, can provide the desired 2-bromopyrimidine in high yield.[11]

| Synthetic Method | Target Position(s) | Key Reagents | Advantages | Causality/Considerations |

| Direct Bromination | C5 | Br₂, NBS | High atom economy, simple procedure.[12] | Only effective for the electron-rich C5 position. Ring must be activated or unactivated. |

| Sandmeyer Reaction | C2, C4, C6 | NaNO₂, HBr | Access to otherwise difficult-to-functionalize positions. | Requires aminopyrimidine precursor; diazotization can be sensitive. |

| Halogen Exchange | C2, C4, C6 | HBr/AcOH, PBr₃ | High yields, starts from common chloropyrimidines.[11] | Driven by the formation of a stronger P-O bond or Le Chatelier's principle. |

| From Pyrimidinones | C2, C4, C6 | POBr₃ | Utilizes readily available pyrimidinone starting materials. | Can require harsh conditions and excess reagent. |

The Synthetic Workhorse: Reactivity of Brominated Pyrimidines

The C-Br bond on a pyrimidine ring is a launchpad for molecular diversification. Its reactivity is dominated by palladium-catalyzed cross-coupling reactions, which have revolutionized modern drug synthesis.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is one of the most powerful methods for creating a carbon-carbon bond between the bromopyrimidine (sp² carbon) and an organoboron reagent. The electron-deficient nature of the pyrimidine ring makes it an excellent substrate for this reaction, often proceeding under milder conditions than analogous benzene systems.[13]

References

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. Page loading... [guidechem.com]

- 8. benchchem.com [benchchem.com]

- 9. 2-Bromopyrimidine synthesis - chemicalbook [chemicalbook.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. EP1411048A1 - Preparation of 2-bromo-pyrimidines and 2-iodo-pyrimidines - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

5-Bromo-2-(bromomethyl)pyrimidine safety and hazard information

An In-Depth Technical Guide to the Safe Handling of 5-Bromo-2-(bromomethyl)pyrimidine

Section 1: Introduction and Scope

5-Bromo-2-(bromomethyl)pyrimidine is a disubstituted pyrimidine derivative that serves as a highly reactive bifunctional building block in organic synthesis. Its utility in the construction of complex molecules, particularly within drug discovery and materials science, is significant. The presence of two reactive bromine atoms—one on the pyrimidine ring and one in the methyl group—allows for sequential and site-selective functionalization. However, the very features that make this compound a valuable synthetic intermediate also render it hazardous. The bromomethyl group, in particular, classifies the molecule as a potent lachrymator and alkylating agent, necessitating stringent safety protocols.

This guide is intended for researchers, chemists, and drug development professionals. It provides a comprehensive overview of the safety and hazards associated with 5-Bromo-2-(bromomethyl)pyrimidine. The core objective is to move beyond mere compliance and foster a deep-seated understanding of the "why" behind each safety recommendation, enabling scientists to build self-validating and robust safety systems in their laboratories.

Section 2: Hazard Identification and Classification

The primary hazards of 5-Bromo-2-(bromomethyl)pyrimidine stem from its high reactivity as an alkylating agent. It is classified as a dangerous substance that can cause severe tissue damage upon contact and is harmful if ingested.

GHS Hazard Classification Summary

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear and standardized summary of the compound's intrinsic hazards.

| Property | Classification | Details |

| Signal Word | Danger | [1][2] |

| Pictograms | GHS05 (Corrosion), GHS07 (Exclamation Mark)[2] | |

| Hazard Statements | H302, H314 | H302: Harmful if swallowed.[1][2][3] H314: Causes severe skin burns and eye damage.[1][2] |

| CAS Number | 1193116-74-3 | [2][3][4] |

| Molecular Formula | C₅H₄Br₂N₂ | [4] |

| Molecular Weight | 251.91 g/mol | [2][4] |

| Physical Form | Solid | [2] |

Causality of Hazards: The bromomethyl group (-CH₂Br) is structurally analogous to benzyl bromide. This functional group is a potent electrophile, readily reacting with biological nucleophiles such as amino acids and DNA. This indiscriminate reactivity is the mechanistic basis for its corrosive effects on skin, eyes, and mucous membranes. Ingestion is hazardous as the compound can alkylate tissues throughout the gastrointestinal tract.

Section 3: Risk Assessment and Mitigation: Engineering Controls & Personal Protective Equipment (PPE)

A proactive approach to safety prioritizes the hierarchy of controls. As elimination or substitution of this valuable reagent is often not feasible, the focus must be on robust engineering controls and diligent use of PPE.

Engineering Controls: The Primary Barrier

Mandatory Use of a Chemical Fume Hood: All manipulations of 5-Bromo-2-(bromomethyl)pyrimidine, including weighing, transfers, and reaction setups, must be performed inside a certified and properly functioning chemical fume hood.[5]

-

Expertise & Rationale: A fume hood serves two critical functions. First, it contains the fine, potentially inhalable powder of the solid compound, preventing respiratory exposure. Second, it protects the user from any volatile or aerosolized corrosive materials and any hazardous fumes that may be emitted during a reaction, such as hydrogen bromide (HBr) gas.

Personal Protective Equipment (PPE): The Last Line of Defense

PPE is not a substitute for good engineering controls but is essential to protect from direct contact.

-

Eye and Face Protection: Wear chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards.[6] Given the severe corrosive nature (H314), a full face shield should be worn over safety goggles during procedures with a higher risk of splashing or aerosolization.

-

Hand Protection: Wear chemically resistant gloves, such as nitrile gloves.[5][6] Gloves must be inspected for tears or pinholes before each use. The causality for this is clear: gloves are the primary barrier preventing direct skin contact and subsequent chemical burns. Contaminated gloves must be removed using the proper technique (without touching the outer surface) and disposed of as hazardous waste immediately.[6]

-

Skin and Body Protection: A flame-resistant lab coat, long pants, and fully enclosed, chemically resistant footwear are mandatory.[5] This ensures no skin is exposed during handling.

Section 4: Standard Operating Procedures for Safe Handling

The following protocol for weighing and preparing a solution of 5-Bromo-2-(bromomethyl)pyrimidine is designed as a self-validating system of safety checks.

Protocol: Weighing and Dissolution

-

Pre-Operation Safety Check:

-

Verify that the chemical fume hood's certification is current and the airflow monitor indicates normal operation.

-

Ensure a safety shower and eyewash station are accessible and unobstructed.[7]

-

Don all required PPE as described in Section 3.2.

-

-

Preparation of Workspace:

-

Line the surface of the fume hood with plastic-backed absorbent pads to contain any potential spills.

-

Assemble all necessary equipment (spatula, weigh boat, glassware, solvent) within the fume hood before retrieving the chemical.

-

-

Handling the Compound:

-

Retrieve the reagent container from its designated storage location (2-8°C).[2][3] Allow it to equilibrate to room temperature inside a desiccator before opening to prevent condensation of atmospheric moisture.

-

Open the container inside the fume hood.

-

Carefully transfer the required amount of the solid to a tared weigh boat. Avoid any actions that could generate dust.[6]

-

Promptly and securely close the main reagent container.

-

-

Dissolution:

-

Place the weigh boat containing the compound into the reaction flask.

-

Add the desired solvent to the flask, ensuring the process is controlled to avoid splashing.

-

-

Post-Handling Decontamination:

-

Dispose of the weigh boat, gloves, and absorbent pads in a dedicated, sealed hazardous waste container located within the fume hood.[5]

-

Wipe down the spatula and any other contaminated surfaces with an appropriate solvent, followed by soap and water.

-

Wash hands thoroughly after the procedure is complete, even after removing gloves.[1][8]

-

Section 5: Storage and Incompatibility

Proper storage is critical to maintaining the compound's integrity and preventing hazardous situations.

Storage Conditions

| Parameter | Requirement | Rationale |

| Temperature | 2-8°C | [2][3] Slows potential degradation pathways. |

| Atmosphere | Inert Atmosphere (e.g., Argon) | [2][3] Prevents hydrolysis from atmospheric moisture. |

| Location | Cool, dry, well-ventilated area | [3][8] |

| Security | Store locked up (P405) | [1][8] Restricts access to authorized personnel only. |

| Container | Tightly sealed original container | [3][8] Prevents leakage and contamination. |

Chemical Incompatibilities

Avoid contact with the following classes of chemicals:

-

Strong Oxidizing Agents: Can lead to vigorous or explosive reactions.

-

Strong Acids and Bases: Can catalyze decomposition or unwanted reactions.[7][9]

-

Nucleophiles (e.g., amines, alcohols, thiols): The compound is a reactive electrophile and will readily react with nucleophiles. This is its intended chemical function but can be a hazard if uncontrolled.

Section 6: Emergency Procedures

Immediate and correct response to an incident is crucial. All personnel must be familiar with these procedures before handling the compound.

First Aid Measures

The guiding principle is immediate and thorough decontamination followed by professional medical attention.

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth). Call for immediate medical assistance.[8][9]

-

Skin Contact: Do not hesitate. Immediately remove all contaminated clothing while flushing the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[8][9]

-

Eye Contact: Immediately flush eyes with large volumes of water for at least 15 minutes, lifting the upper and lower eyelids occasionally to ensure complete rinsing. Remove contact lenses if present and easy to do.[8][9] Transport to a medical facility immediately.

-

Ingestion: Do NOT induce vomiting.[8] Rinse the mouth thoroughly with water. If the person is conscious, have them drink a glass of water. Call a poison control center or doctor immediately for treatment advice.[8]

Spill Management

-

Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

-

Secure the Area: Ensure the spill is contained within a fume hood. If outside a hood, restrict access to the area.

-

Don PPE: Wear full PPE, including respiratory protection if necessary.

-

Cleanup:

-

Disposal: All cleanup materials must be disposed of as halogenated hazardous waste.

Firefighting Measures

-

5-Bromo-2-(bromomethyl)pyrimidine is not considered combustible.[3]

-

In the event of a fire in the vicinity, use an extinguishing agent appropriate for the surrounding fire (e.g., water spray, carbon dioxide, dry chemical, or alcohol-resistant foam).[6]

-

Critical Hazard: Containers may rupture when heated. Firefighting will produce toxic and corrosive fumes, including nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen bromide (HBr).[7][10] Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[6][9]

Emergency Response Decision Workflow

Caption: Decision workflow for emergency response to incidents.

Section 7: Waste Management and Disposal